![molecular formula C12H15N3O B1648478 2-(1,4-Diazepan-1-yl)benzo[d]oxazole CAS No. 159731-55-2](/img/structure/B1648478.png)
2-(1,4-Diazepan-1-yl)benzo[d]oxazole
Overview
Description
“2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is a chemical compound with a molecular weight of 251.72 . It is also known as "5-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" .
Synthesis Analysis
The synthesis of chiral 1,4-diazepanes, which includes “this compound”, has been developed through an enzymatic intramolecular asymmetric reductive amination . Several enantiocomplementary IREDs were identified for the synthesis of this compound with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM−1, respectively . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex. The compound is involved in enzymatic intramolecular asymmetric reductive amination . This process has been developed for the synthesis of chiral 1,4-diazepanes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 251.72 . The InChI code for this compound is 1S/C12H14ClN3O/c13-9-2-3-11-10 (8-9)15-12 (17-11)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 .
Scientific Research Applications
Antidepressant and Anxiolytic Potential
Benzodiazepine derivatives, including those structurally related to 2-(1,4-Diazepan-1-yl)benzo[d]oxazole, have been investigated for their antidepressant and anxiolytic effects. A study by Singh et al. (2010) on novel 2-substituted 1,4-benzodiazepines, derived from oxazepam, demonstrated promising antidepressant effects in vivo, highlighting the therapeutic potential of such compounds in treating mood disorders (Singh et al., 2010).
Catalytic Applications in Organic Synthesis
The Ag(I)-catalyzed three-component reaction involving amines, 2-alkynylbenzaldehydes, and diazo compounds to produce 3-benzazepines, as studied by Xiao et al. (2015), demonstrates the utility of benzodiazepine-related compounds in facilitating organic synthesis processes. This approach provides a practical route to diazo-containing dihydroisoquinolines (Xiao et al., 2015).
Environmental Impact and Transformation
Research by Yang et al. (2018) on the aqueous chlorination of benzodiazepines, such as diazepam and oxazepam, provides critical insights into the fate of these compounds during water treatment processes. The study identified transformation products and elucidated reaction pathways, contributing to our understanding of the environmental impact of benzodiazepines (Yang et al., 2018).
Novel Synthetic Approaches
A novel one-pot synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, as explored by Shaabani et al. (2009), highlights the advancements in the synthesis of benzodiazepine derivatives, showcasing the versatility and potential of these compounds in drug development (Shaabani et al., 2009).
Photodegradation and Environmental Persistence
The study of the photodegradation of psychiatric pharmaceuticals in aquatic environments by Calisto et al. (2011) delves into the environmental persistence of benzodiazepines. It provides valuable information on the degradation products and the relevance of photodegradation processes, contributing to environmental risk assessments (Calisto et al., 2011).
Mechanism of Action
Target of Action
Compounds containing the benzoxazole moiety have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Therefore, it is plausible that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may interact with multiple targets.
Mode of Action
Benzodiazepines, which share a similar diazepan-1-yl moiety, are known to act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This suggests that this compound might have a similar mode of action.
Biochemical Pathways
Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound interacts with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound has diverse molecular and cellular effects.
Action Environment
It is known that the compound should be stored under nitrogen at 4 degrees celsius , suggesting that its stability could be affected by temperature and atmospheric conditions.
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBGQKLYQWHRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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